Cas no 1203009-74-8 (N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide)

N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide
- F5773-3262
- N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
- 1203009-74-8
- VU0520167-1
- AKOS024518204
- N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide
-
- インチ: 1S/C16H9BrN4O4/c17-13-7-6-11(23-13)15-19-20-16(24-15)18-14(22)10-8-12(25-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22)
- InChIKey: WVXDSQBESPDSDP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2=NN=C(NC(C3C=C(C4C=CC=CC=4)ON=3)=O)O2)O1
計算された属性
- せいみつぶんしりょう: 399.98072g/mol
- どういたいしつりょう: 399.98072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 479
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5773-3262-3mg |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203009-74-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5773-3262-15mg |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203009-74-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5773-3262-2μmol |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203009-74-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5773-3262-25mg |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203009-74-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5773-3262-10mg |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203009-74-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5773-3262-5mg |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203009-74-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5773-3262-5μmol |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203009-74-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5773-3262-2mg |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203009-74-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5773-3262-20mg |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203009-74-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5773-3262-20μmol |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
1203009-74-8 | 20μmol |
$79.0 | 2023-09-09 |
N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide 関連文献
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N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamideに関する追加情報
Recent Advances in the Study of N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide (CAS: 1203009-74-8)
The compound N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide (CAS: 1203009-74-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the compound's role as a promising scaffold for the development of novel kinase inhibitors. The presence of both oxadiazole and oxazole rings in its structure contributes to its ability to interact with various kinase targets, making it a versatile candidate for drug discovery. Researchers have employed computational docking studies to predict its binding affinity with specific kinases, such as EGFR and VEGFR, which are implicated in cancer progression.
In vitro assays have demonstrated that N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide exhibits potent inhibitory activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values were found to be in the low micromolar range, suggesting its potential as a lead compound for further optimization. Additionally, preliminary toxicity studies indicate a favorable safety profile, with minimal cytotoxicity observed in normal cell lines.
Further investigations into the compound's mechanism of action have revealed its ability to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. This apoptotic effect is accompanied by the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. These findings provide a molecular basis for the compound's observed anti-cancer activity.
Recent synthetic approaches to N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide have focused on improving yield and scalability. A novel one-pot synthesis method has been reported, which reduces the number of purification steps and enhances overall efficiency. This advancement is particularly significant for large-scale production and future preclinical studies.
In conclusion, N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide (CAS: 1203009-74-8) represents a promising candidate for further development in oncology therapeutics. Its unique chemical structure, potent biological activity, and favorable safety profile make it a valuable subject for ongoing research. Future studies should focus on in vivo efficacy evaluations and the exploration of its potential in combination therapies.
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